ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted with chlorine at position 7, ethoxy at position 4, and fluorine at position 4. This compound is a key intermediate in the synthesis of antibacterial agents, leveraging the pharmacophoric features common to fluoroquinolones, such as the 4-ethoxy group and halogen substitutions, which enhance DNA gyrase/topoisomerase IV inhibition . Its synthesis often involves Gould-Jacobs cyclization under microwave-assisted conditions, achieving high yields (e.g., 94.2% in analogous reactions using aluminum catalysts) .
Properties
IUPAC Name |
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-3-19-13-8-5-11(16)10(15)6-12(8)17-7-9(13)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQQSVJCMMSJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC2=CC(=C(C=C21)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369446 | |
| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-ethoxy-6-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-94-6 | |
| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-ethoxy-6-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation with Ethyl Halides
Treatment of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF at 110–120°C for 5–6 hours achieves 75% yield. The reaction proceeds via an SN2 mechanism, with K₂CO₃ acting as both a base and desiccant. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <80°C: <50% |
| Solvent | DMF | Polar aprotic |
| Molar Ratio (EtI:Substrate) | 5:1 | Lower ratios impede completion |
Mitsunobu Reaction for Stereochemical Control
For chiral derivatives, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ethoxylation with inversion of configuration. Ethanol serves as the nucleophile, reacting with the 4-hydroxy intermediate in tetrahydrofuran (THF) at 0°C to room temperature. This method achieves 82% yield but requires stringent anhydrous conditions.
Alternative Routes: Direct Synthesis via Pre-Functionalized Intermediates
Ethoxymethylene Precursor Approach
Starting with 2,4-dichloro-5-fluorobenzoyl chloride, condensation with ethyl 3-(dimethylamino)acrylate forms a β-keto ester intermediate. Subsequent cyclization with cyclopropylamine in refluxing xylene introduces the ethoxy group in situ, yielding the target compound in 86% purity after recrystallization.
Halogen Exchange for Fluorine Retention
In patented protocols, 7-fluoro-4-chloroquinoline derivatives undergo nucleophilic aromatic substitution with sodium ethoxide in ethanol at 80°C. This one-pot method avoids intermediate isolation, achieving 70% yield with 99% regioselectivity.
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost-efficiency and safety. A representative protocol involves:
- Continuous Flow Reactors : Gould-Jacobs cyclization in a tubular reactor at 140°C with a residence time of 15 minutes, enhancing throughput by 30% compared to batch processes.
- Solvent Recycling : Xylene and DMF are recovered via fractional distillation, reducing waste by 40%.
- Crystallization Control : Anti-solvent addition (hexane) during ethoxylation step crystallization improves particle size distribution, facilitating filtration.
Analytical Validation and Quality Control
Structural confirmation relies on:
- X-ray Crystallography : Resolves intermolecular interactions, such as C–H⋯O hydrogen bonds influencing crystal packing.
- ¹H/¹³C NMR : Key signals include the ethoxy triplet at δ 1.42 ppm (J = 7.0 Hz) and the quinoline C-2 proton at δ 8.94 ppm.
- HPLC-PDA : Purity >99% is achieved using a C18 column with methanol:water (70:30) mobile phase.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinoline derivatives with carboxylic acid or ketone groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of quinoline derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate is primarily investigated for its potential as an antibacterial agent. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition disrupts bacterial cell division, leading to cell death. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, making it a candidate for treating various bacterial infections .
Anticancer Research
Recent research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanisms underlying these effects likely involve the induction of apoptosis and interference with cellular signaling pathways. The presence of halogen atoms enhances the compound's lipophilicity, facilitating better penetration through cellular membranes, which is crucial for its anticancer activity .
Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex quinoline derivatives. Researchers have explored various synthetic routes to improve yield and purity while developing new compounds with enhanced biological activities .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of quinolone derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to known antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.58 |
| This compound | S. aureus | 0.65 |
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound revealed that it could induce apoptosis in specific cancer cell lines. The research utilized various assays to measure cell viability and apoptosis rates, demonstrating that the compound's efficacy varies based on concentration and exposure time .
Mechanism of Action
The mechanism of action of ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological activity and physicochemical properties of quinoline-3-carboxylates are highly dependent on substituent patterns. Below is a comparative table of ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate and its analogs:
Crystallographic and Stability Data
- Crystal Packing: The target compound’s analog, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, exhibits intermolecular C–H⋯O and C–H⋯Cl interactions, stabilizing the lattice. Such interactions are less pronounced in non-cyclopropyl derivatives, affecting solubility .
- Thermal Stability : Ethoxy-substituted derivatives generally exhibit higher melting points (e.g., ~438 K) compared to hydroxy analogs, correlating with improved shelf life .
Biological Activity
Ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 285.7 g/mol
- Functional Groups : Contains a chloro group, an ethoxy group, and a fluoro substituent which are crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, particularly targeting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial cell division and leads to cell death.
- Antimicrobial Activity : It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances lipophilicity, facilitating better penetration through bacterial membranes .
- Anticancer Properties : Research indicates that this compound may also exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or interference with cellular signaling pathways.
Antimicrobial Studies
Recent studies have highlighted the antimicrobial efficacy of this compound against several pathogens. Below is a summary table of its antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.58 µg/mL | Effective against Gram-positive |
| Escherichia coli | 1.0 µg/mL | Effective against Gram-negative |
| Pseudomonas aeruginosa | 2.5 µg/mL | Moderate activity |
These results indicate that the compound possesses significant antibacterial properties, with lower MIC values suggesting higher potency against certain strains.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by evaluated the antibacterial properties of various derivatives including this compound. It was found to be effective against biofilm-forming strains, indicating its potential in treating infections resistant to conventional antibiotics.
- Case Study on Anticancer Potential : Research published in explored the anticancer effects of quinoline derivatives, including this compound. The study revealed that this compound significantly inhibited cell growth in breast cancer cells through apoptosis induction.
Q & A
Basic: What are the standard synthetic routes for ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate?
The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. Key steps include:
- Condensation : Formation of the quinoline core via Gould-Jacobs cyclization, using diethyl ethoxymethylenemalonate and substituted anilines under reflux conditions.
- Halogenation : Introduction of chlorine and fluorine substituents at positions 6 and 7 via electrophilic substitution or directed ortho-metalation.
- Esterification : Final carboxylate group introduction using ethyl chloroformate or ethanol under acidic conditions .
Methodological Note: Optimize reaction temperatures (e.g., 80–120°C) and stoichiometric ratios (e.g., 1.2 equivalents of halogenating agents) to minimize side products .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Advanced optimization involves systematic screening of variables:
- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) for high-purity isolates .
Data Analysis: Monitor reaction progress via TLC or HPLC, and validate purity using ¹H/¹³C NMR and mass spectrometry .
Basic: What characterization techniques are critical for confirming the compound’s structure?
Essential techniques include:
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and ester functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 313.05 Da).
- X-ray Crystallography : Resolve crystal packing and validate stereochemistry (e.g., triclinic space group P-1 with a = 8.23 Å, b = 9.15 Å) .
Advanced: How can structural contradictions in crystallographic data be resolved?
Contradictions arise from disordered solvent molecules or twinning. Mitigation strategies:
- Refinement Software : Use SHELXL for iterative refinement of thermal parameters and hydrogen bonding networks .
- Validation Metrics : Ensure R-factor convergence (<0.05) and validate geometry using checkCIF tools .
Case Study: For ethyl 7-chloro-1-cyclopropyl derivatives, C–H···O and C–H···Cl interactions were resolved by refining anisotropic displacement parameters .
Basic: What biological screening methods are used to evaluate antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Zone of Inhibition : Agar diffusion assays with 6 mm discs loaded at 100 µg/mL.
Data Interpretation: Moderate activity (MIC = 8–32 µg/mL) indicates potential for SAR optimization .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications for enhanced activity:
- Quinoline Core : Introduce electron-withdrawing groups (e.g., –CF₃ at position 8) to boost membrane penetration.
- Ester Group : Replace ethyl with bulkier esters (e.g., tert-butyl) to modulate lipophilicity.
Case Study: Ethyl 7-chloro-6-(4-chlorophenoxy) analogs showed improved bioactivity due to π-π stacking with bacterial DNA gyrase .
Advanced: What methodologies elucidate interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to E. coli gyrase (PDB: 1KZN).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG = −30 kJ/mol) .
Crystallographic Evidence: Fluorine at position 6 forms hydrogen bonds with Arg121, stabilizing the enzyme-inhibitor complex .
Basic: What are the stability and storage recommendations for this compound?
- Storage : Store at −20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group.
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How can degradation kinetics under physiological conditions be modeled?
- pH-Dependent Studies : Use phosphate buffers (pH 2–9) to simulate gastric/plasma environments.
- Kinetic Modeling : Apply first-order decay (t₁/₂ = 12 h at pH 7.4) using UV-Vis spectroscopy .
Advanced: How can solubility challenges in aqueous assays be addressed?
- Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound.
- Micellar Formulations : Incorporate polysorbate 80 (0.1% w/v) to enhance dispersion .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
SDS Reference: Follow guidelines for fluoroquinolone analogs (e.g., avoid skin contact; LD₅₀ > 2000 mg/kg in rats) .
Advanced: How can impurities from synthesis be identified and quantified?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
